Dehydrosoyasaponin I
Overview
Description
Dehydrosoyasaponin I (DHS-I) is a saponin compound that has been the subject of various scientific studies due to its chemical and biological properties. It is known to be an activator of high-conductance, calcium-activated potassium (maxi-K) channels, affecting the channel's gating mechanisms through a high-order reaction that suggests the binding of multiple DHS-I molecules for activation (Giangiacomo et al., 1998). This compound has been isolated and identified as a minor component with insecticidal properties in extracts from yellow field peas (Pisum sativum L.), indicating its potential in agricultural applications (Taylor et al., 2006).
Synthesis Analysis
The synthesis of compounds related to DHS-I, particularly dehydroamino acids and peptides, involves various methodologies that provide insights into the synthetic versatility of such compounds. Techniques include the chemoselective synthesis of dehydroalanine-containing peptides, illustrating the mild and functional group-tolerant conditions for incorporating dehydroalanine residues into peptides (Okeley et al., 2000). These methodologies are crucial for understanding the chemical reactions and properties of DHS-I analogs.
Molecular Structure Analysis
Structural elucidation and complete NMR spectral assignment of DHS-I were achieved through detailed NMR and mass spectrometry analyses. These studies have provided a comprehensive understanding of its molecular structure, which is foundational for exploring its chemical and biological activities (Liu et al., 2009).
Chemical Reactions and Properties
DHS-I's chemical behavior, particularly its role in activating maxi-K channels, involves complex interactions that alter channel gating mechanisms. These interactions have been studied through kinetic and statistical analyses, revealing the compound's high-order activation properties and its differential effects on calcium- and voltage-dependent gating (Giangiacomo et al., 1998).
Physical Properties Analysis
The physical properties of DHS-I and related compounds, including their solubility, stability, and phase behavior, are essential for their application in various scientific fields. However, specific studies focusing solely on the physical properties of DHS-I were not identified in this search. These properties often require empirical determination through experimental studies tailored to the compound's intended application.
Chemical Properties Analysis
The chemical properties of DHS-I, including its reactivity, functional group interactions, and stability under different conditions, are crucial for its biological activity and potential applications. The activation mechanism of DHS-I on maxi-K channels, involving multiple binding sites and modulating calcium- and voltage-dependent gating, exemplifies its specific chemical interactions at the molecular level (Giangiacomo et al., 1998).
Scientific Research Applications
Pest Control and Food Preservation : It's been found as a minor component in yellow field peas with antifeedant and insecticidal properties, indicating potential applications in pest control and food preservation (Taylor et al., 2006).
Potassium Channel Opener : Dehydrosoyasaponin I, as a component of Desmodium adscendens, is recognized as a high-affinity activator of calcium-dependent potassium channels. This makes it the most potent known potassium channel opener, which may have implications in medical treatments (McManus et al., 1993).
Bioinsecticide Against Rice Weevils : It, along with lysolecithins from field pea extracts, shows potential as bioinsecticides against rice weevils, which could be beneficial in field crops and livestock feeds (Taylor et al., 2004).
Biotechnological Production of Therapeutic Peptides : NisB, the dehydrase of lantibiotic nisin, can effectively modify non-lantibiotic peptides. This enables the biotechnological production of dehydroresidue-containing and/or thioether-bridged therapeutic peptides with enhanced stability and/or activity, which can have broad applications in medicine (Kluskens et al., 2005).
Maxi-K Channel Activation : Maxi-K channel activation by DHS-I involves a high-order reaction, with at least three to four molecules binding to maximally activate the channel. This activation may differentiate between calcium- and voltage-dependent gating mechanisms and thus could have significant implications in understanding cellular mechanisms (Giangiacomo et al., 1998).
Formation of Dehydroalanine from Phosphoserine : DNA can catalyze the formation of dehydroalanine from phosphoserine, offering a new method for site-specific enzymatic synthesis of Dha in peptide substrates. This finding opens up new avenues for peptide-based drug development (Chandrasekar et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-26,28-38,40-42,49-50,52-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROUPKILZUPLQA-ITVSDQETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315136 | |
Record name | Dehydrosoyasaponin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
941.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrosoyasaponin I | |
CAS RN |
117210-14-7 | |
Record name | Dehydrosoyasaponin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117210-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydrosoyasaponin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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